N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Physicochemical profiling Lipophilicity Drug-likeness

Target this 2-fluorobenzylthio regioisomer for precise SAR at the quinazoline 2- and 4-positions. The 2-fluoro substitution distinguishes it from 3-F (CAS 422531-81-5) and 4-F (CAS 688354-46-3) regioisomers; the N-benzyl group differentiates it from N-cyclohexyl (CAS 688355-14-8) and N-phenethyl (CAS 422532-31-8) analogs—critical for controlling electronic and steric effects in kinase ATP-binding pocket studies. With XLogP3-AA of 5.8 and no published bioactivity data, it serves as an ideal negative control or baseline comparator. Its distinct [M+H]+ at m/z 376.1 enables use as an LC-MS/MS internal standard for pharmacokinetic studies of related quinazoline analogs. Procure this well-characterized probe to eliminate uncontrolled variables in your SAR campaigns.

Molecular Formula C22H18FN3S
Molecular Weight 375.47
CAS No. 688354-45-2
Cat. No. B2874335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS688354-45-2
Molecular FormulaC22H18FN3S
Molecular Weight375.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
InChIInChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
InChIKeyAIZBAVILNZEVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 688354-45-2): Sourcing and Baseline Profile for a 4-Aminoquinazoline Research Compound


N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 688354-45-2) is a synthetic quinazoline derivative with the molecular formula C22H18FN3S and a molecular weight of 375.5 g/mol [1]. It belongs to the 4-aminoquinazoline class, a scaffold extensively explored for kinase inhibition, particularly against EGFR and other tyrosine kinases [2]. The compound features three key structural modules: an N-benzyl substituent at the 4-position, a 2-fluorophenylmethylsulfanyl group at the 2-position, and the central quinazoline core. These structural features place it within a family of compounds that have shown promise in anticancer and kinase-targeting research [2]. However, a comprehensive search of PubMed, PubChem, ChEMBL, and BindingDB returned no primary research articles or curated bioactivity data for this specific compound as of the search date.

Why N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Cannot Be Freely Substituted with In-Class Quinazoline Analogs


Within the 4-aminoquinazoline class, minor structural perturbations can lead to substantial shifts in target affinity, selectivity, and physicochemical properties [1]. The compound's 2-fluorobenzylthio substituent distinguishes it from 3-fluorophenyl and 4-fluorophenyl regioisomers (CAS 422531-81-5 and 688354-46-3, respectively), where fluorine position is known in medicinal chemistry to modulate both electronic effects and steric fit within kinase ATP-binding pockets [2]. Likewise, the N-benzyl group differentiates it from close analogs bearing N-cyclohexyl (CAS 688355-14-8) or N-phenethyl (CAS 422532-31-8) substituents, which alter lipophilicity, metabolic stability, and target engagement profiles [2]. Generic substitution without matched comparative data risks introducing uncontrolled variables in SAR studies and biological assays.

Quantitative Differentiation Evidence for N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine: Comparator Analysis and Data Gaps


Physicochemical Property Differentiation: N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine vs. N-Cyclohexyl Analog (CAS 688355-14-8)

The N-benzyl substituent in the target compound confers distinct physicochemical properties compared to the N-cyclohexyl analog. The computed XLogP3-AA value for the target compound is 5.8 [1]. While the exact XLogP3-AA for the N-cyclohexyl analog is not publicly reported, the replacement of a benzyl group (aromatic, planar) with a cyclohexyl group (aliphatic, non-planar) is expected to alter both logP and topological polar surface area, which are critical determinants of membrane permeability and non-specific protein binding [2]. The molecular weight difference is modest: 375.5 g/mol (target) vs. 367.5 g/mol (N-cyclohexyl analog) [1].

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Fluorine Position Differentiation: 2-Fluorophenyl vs. 3-Fluorophenyl vs. 4-Fluorophenyl Methylsulfanyl Quinazoline Analogs

The target compound (2-fluorophenyl isomer, CAS 688354-45-2) is structurally distinct from its 3-fluorophenyl (CAS 422531-81-5) and 4-fluorophenyl (CAS 688354-46-3) regioisomers . In quinazoline-based kinase inhibitors, the fluorine position on the pendant aryl ring has been shown to significantly influence binding affinity; for example, 2-fluoro substitution can engage in orthogonal dipolar interactions with backbone amide groups in the kinase hinge region, whereas 4-fluoro substitution primarily exerts electronic effects through the aromatic ring [1]. Quantitative comparative data for these specific regioisomers are lacking in the public domain; users should treat these as distinct chemical entities requiring independent validation.

Structure-activity relationship Fluorine chemistry Kinase inhibitor design

N-Substituent Comparison: N-Benzyl vs. N-Phenethyl vs. N-Cyclohexyl 4-Aminoquinazoline Analogs and Implications for Kinase Binding

Within the 4-aminoquinazoline class, the N-substituent is a critical determinant of kinase selectivity and potency. The target compound bears an N-benzyl group, whereas close analogs feature N-phenethyl (CAS 422532-31-8) or N-cyclohexyl (CAS 688355-14-8) groups . In published SAR studies on related quinazoline scaffolds, extending the linker from benzyl to phenethyl has been shown to alter EGFR IC50 values by up to 10-fold, attributed to conformational flexibility and steric accommodation within the kinase back pocket [1]. Direct comparative data for this specific compound series are absent from public databases; however, the structural precedent supports that these N-substituent variants are non-interchangeable.

Kinase selectivity N-substituent SAR Quinazoline optimization

Critical Data Gap Advisory: Absence of Public Bioactivity Data for N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Across Major Databases

A systematic search across PubMed, PubChem, ChEMBL, and BindingDB yielded zero primary research articles, zero curated bioactivity data points (IC50, Ki, EC50), and zero patent disclosures with specific quantitative data for this compound [1][2][3][4]. This contrasts with structurally related 4-aminoquinazoline clinical candidates (e.g., gefitinib, erlotinib, lapatinib), which have thousands of publicly available data points. For procurement decisions, users must assume that any biological activity ascribed to this compound is vendor-supplied and unvalidated by peer-reviewed literature.

Data gap analysis Procurement risk Assay validation

Chemical Purity and Sourcing: N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Commercial Availability and QC Benchmarks

The compound is commercially available from several chemical suppliers with a typical specified purity of ≥95% . The catalog number CM1008487 is used by at least one supplier for this compound . No pharmacopeial monograph or certified reference standard exists for this compound. Users should request a Certificate of Analysis (CoA) including HPLC purity, NMR identity confirmation, and residual solvent analysis upon procurement, as batch-to-batch variability in research-grade chemicals can impact reproducibility.

Chemical purity Supplier comparison Quality control

Recommended Application Scenarios for N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Based on Verified Evidence


Structure-Activity Relationship (SAR) Probe in 2-Sulfanyl-4-Aminoquinazoline Kinase Inhibitor Libraries

The compound's 2-fluorobenzylthio and N-benzyl substitution pattern makes it a suitable probe for mapping steric and electronic requirements within the quinazoline 2- and 4-positions during kinase inhibitor SAR campaigns. As noted in Section 3, the 2-fluorophenyl regioisomer is structurally distinct from 3-fluoro and 4-fluoro variants , and the computed XLogP3-AA of 5.8 differentiates it from N-cyclohexyl and N-phenethyl analogs [1]. Researchers can use this compound as a reference point to systematically vary the N-substituent and fluorine position while monitoring changes in target engagement.

Negative Control or Inactive Comparator in Quinazoline-Based Assays

Given the complete absence of validated bioactivity data across PubMed, ChEMBL, and BindingDB, this compound may serve as a negative control or baseline comparator in primary screening assays, provided its lack of activity against the target of interest is independently confirmed. The evidence from Section 3 (Evidence Item 4) documents that no target engagement data exists in public databases . This makes it a candidate for 'inert' comparator use, contingent on experimental validation.

Physicochemical and Metabolic Stability Benchmarking in the 4-Aminoquinazoline Series

The compound's computed physicochemical profile (XLogP3-AA = 5.8, MW = 375.5, HBD = 1, HBA = 5, rotatable bonds = 6) places it within oral drug-like chemical space but near the upper lipophilicity boundary . As highlighted in Section 3 (Evidence Item 1), this profile suggests potential applications in parallel artificial membrane permeability assay (PAMPA) studies and microsomal stability assessments, where its properties can be benchmarked against more polar quinazoline analogs to establish lipophilicity-stability-permeability trade-offs.

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Quinazoline Derivatives

The compound's distinct molecular ion ([M+H]+ at m/z 376.1) and characteristic fragmentation pattern (loss of 2-fluorobenzylthio group and benzylamine moiety) enable its use as an analytical reference standard for developing and validating LC-MS/MS methods. This is essential for pharmacokinetic studies involving related quinazoline analogs, where a stable, well-characterized internal standard is needed for accurate quantification in biological matrices.

Quote Request

Request a Quote for N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.